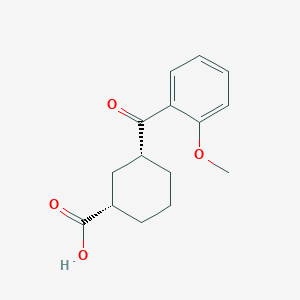

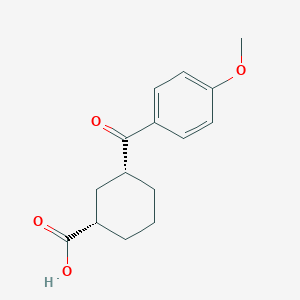

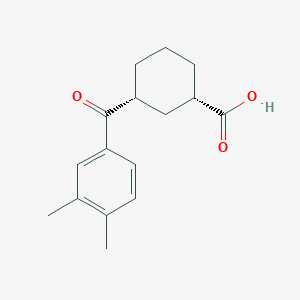

![molecular formula C16H20O4 B6324366 cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95% CAS No. 735275-08-8](/img/structure/B6324366.png)

cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%

Description

The compound “cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a chemical substance with a molecular weight of 276.33 . The InChI code for this compound is 1S/C16H20O4/c1-20-14-7-3-5-12(10-14)15(17)9-11-4-2-6-13(8-11)16(18)19/h3,5,7,10-11,13H,2,4,6,8-9H2,1H3,(H,18,19)/t11-,13+/m1/s1 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 276.33 . It is typically stored at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not provided in the search results.Scientific Research Applications

Recent Advances in Catalytic Oxidation of Cyclohexene

A review highlights the importance of selective catalytic oxidation of cyclohexene, which leads to products like cyclohexane-1,2-diol and adipic acid, underlining the value of controlled oxidation reactions for synthetic applications in both academia and industry. Such processes are crucial for producing intermediates widely used in the chemical industry, indicating the relevance of related compounds in synthetic chemistry and material science (Cao et al., 2018).

Oxidation of Cyclohexane to Ketone-Alcohol Oil

The oxidation of cyclohexane, an essential reaction for industrial production of cyclohexanol and cyclohexanone, is discussed in a comprehensive review. This process, relevant for nylon production, involves various catalysts and reaction conditions, highlighting the significance of research into oxidation reactions and their optimization for industrial applications (Abutaleb & Ali, 2021).

Clinical Activity of Oxaliplatin

Although focusing on a platinum-based drug, oxaliplatin, and its use in cancer treatment, this review indirectly relates to the broader topic of organometallic chemistry and its application in medicine. It underscores the importance of understanding the chemical and biological interactions of complex molecules, potentially relevant to the applications of a wide range of compounds including the one (Misset et al., 2000).

Polycystic Ovary Syndrome and Inositols

Research on the treatment of PCOS with inositols highlights the ongoing investigation into the therapeutic applications of complex organic molecules. Although not directly related, it exemplifies the medical relevance of chemical research in addressing health conditions, potentially including the study and application of various carboxylic acids (Sortino et al., 2017).

Biocatalyst Inhibition by Carboxylic Acids

A study on the inhibition of biocatalysts by carboxylic acids underlines the complex interactions between organic compounds and biological systems. Such research is critical for biotechnological applications and the development of bio-based production processes, indicating a possible area of relevance for the compound (Jarboe et al., 2013).

properties

IUPAC Name |

(1S,3R)-3-[2-(2-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O4/c1-20-15-8-3-2-7-13(15)14(17)10-11-5-4-6-12(9-11)16(18)19/h2-3,7-8,11-12H,4-6,9-10H2,1H3,(H,18,19)/t11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMAWZSSKWVZJE-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CC2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)C[C@@H]2CCC[C@@H](C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201150226 | |

| Record name | rel-(1R,3S)-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201150226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3R)-3-[2-(2-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |

CAS RN |

735275-08-8 | |

| Record name | rel-(1R,3S)-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735275-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,3S)-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201150226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

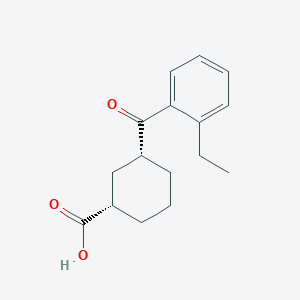

![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid; 95%](/img/structure/B6324286.png)

![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324367.png)

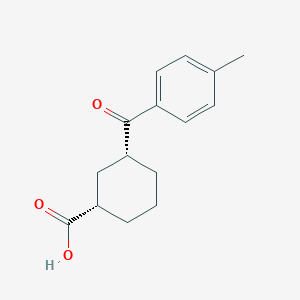

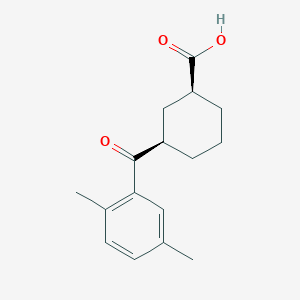

![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324376.png)

![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324382.png)

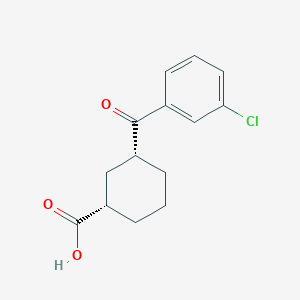

![cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324386.png)